Enhanced Lipophilicity (LogP) for Improved Blood-Brain Barrier Permeability Potential
1-Ethylpiperidine-4-carboxylic acid exhibits significantly higher lipophilicity compared to its N-methyl analog, a key determinant for passive diffusion across biological membranes, including the blood-brain barrier. This is a critical parameter for designing CNS-penetrant drugs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.8029 ; LogP: 0.74080 ; cLogP: -1.877 [2] |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxylic acid (CAS 68947-43-3): XLogP3-AA = -2.0 [3] |
| Quantified Difference | Difference of approximately 2.7 to 3.7 LogP units, indicating the ethyl analog is over 500 times more lipophilic. |
| Conditions | Computed physicochemical properties from authoritative databases (PubChem, vendor datasheets). |
Why This Matters
This large difference in LogP directly impacts a compound's ability to cross biological membranes, making the ethyl analog a superior starting point for CNS drug discovery programs targeting intracellular or brain-resident proteins.
- [1] Kuujia. (n.d.). 1-Ethylpiperidine-4-carboxylic acid (CAS 90204-94-7). Retrieved from https://www.kuujia.com View Source
- [2] Sima-Lab. (n.d.). 1-ethylpiperidine-4-carboxylic acid. Retrieved from https://www.sima-lab.com View Source
- [3] PubChem. (2025). 1-Methylpiperidine-4-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylpiperidine-4-carboxylic-acid View Source
